

# 2-Furanacrolein CAS number 623-30-3 identification

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## Compound of Interest

Compound Name: 2-Furanacrolein

Cat. No.: B1300914

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An In-depth Technical Guide to the Identification of **2-Furanacrolein** (CAS 623-30-3)

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the unambiguous identification of **2-Furanacrolein** (CAS No. 623-30-3). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical principles with practical analytical strategies. We will delve into the physicochemical properties, spectroscopic signatures, chromatographic behavior, and essential safety protocols associated with this versatile heterocyclic aldehyde.

## Introduction: The Chemical Identity and Significance of 2-Furanacrolein

**2-Furanacrolein**, also known as 3-(2-Furyl)acrolein, is a furan-based aldehyde that serves as a valuable intermediate in advanced chemical synthesis.<sup>[1]</sup> Its molecular structure, featuring a furan ring conjugated with an  $\alpha,\beta$ -unsaturated aldehyde, imparts a unique reactivity profile that is leveraged in the synthesis of more complex molecules.<sup>[2]</sup> This compound is a structural building block for specialized organic compounds and a precursor in the development of functional materials, such as advanced polymers and coatings.<sup>[1]</sup>

Its applications span several industries:

- Fine Chemicals and Pharmaceuticals: It is a key starting material for creating diverse heterocyclic compounds, which are prevalent scaffolds in many natural products and pharmaceutical agents.[2][3]
- Flavor and Fragrance: **2-Furanacrolein** possesses a characteristic sweet, spicy, and cinnamon-like aroma, leading to its use as a flavoring agent in foods and as a fragrance component in cosmetics.[2][4][5]
- Research and Development: In laboratory settings, its electrophilic nature and conjugated system are utilized to explore new molecular frameworks and reaction pathways.[1]

The reliable identification of **2-Furanacrolein** is paramount to ensure purity, control reaction stoichiometry, and meet regulatory standards in its various applications.

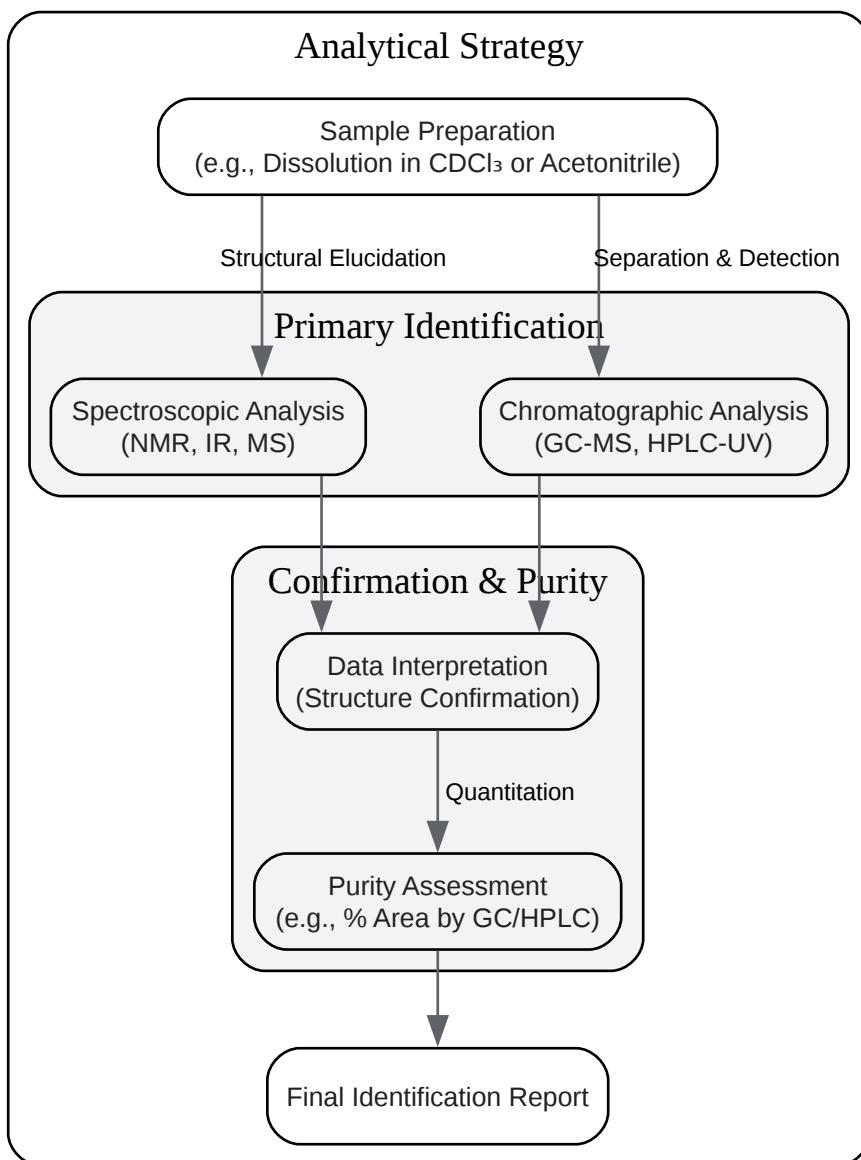
## Physicochemical Properties: The Foundational Data

A thorough understanding of a compound's physical and chemical properties is the first step in its identification and handling. These parameters dictate appropriate storage conditions, solvent selection for analysis, and expected behavior in chromatographic systems.

Property	Value	Source(s)
CAS Number	623-30-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>2</sub>	[1]
Molecular Weight	122.12 g/mol	[1][6]
Appearance	White to light yellow or light brown crystalline powder/solid.	[1][4][7] [1][4][7]
Melting Point	49-55 °C	[3][4]
Boiling Point	143 °C at 37 mmHg; 241.9 °C at 760 mmHg	[3][4]
Solubility	Insoluble in water.[4][6][8]	[4][6][8]
Odor	Cooked spicy-herb, cinnamon-like.[4][5][6]	[4][5][6]

## Core Identification Workflow

The definitive identification of **2-Furanacrolein** relies on a multi-technique approach, combining spectroscopic and chromatographic data. This self-validating system ensures that the structural identity is confirmed with a high degree of confidence.



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Caption: General workflow for the identification and purity assessment of **2-Furanacrolein**.

## Spectroscopic Identification Methods

Spectroscopy provides direct insight into the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Caption: Chemical structure of **2-Furanacrolein** with key proton groups for NMR analysis.

**Expertise & Causality:** The predicted chemical shifts are based on the electronic environment of each nucleus. The aldehyde proton (H1) is highly deshielded by the electronegative oxygen and appears far downfield. The vinylic protons (H2/H3) and furan protons (H4/H5/H6) appear in the characteristic olefinic/aromatic region, with their exact positions and coupling patterns determined by their proximity to the electron-withdrawing aldehyde group and the furan oxygen.

Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.65	d	~7.6	Aldehyde (H1)
~7.50	dd	~1.8, ~0.8	Furan (H6, position 5)
~7.30	d	~15.7	Vinyl (H3)
~6.70	d	~3.4	Furan (H4, position 3)
~6.55	dd	~15.7, ~7.6	Vinyl (H2)

| ~6.50 | dd | ~3.4, ~1.8 | Furan (H5, position 4) |

Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~193.0	Aldehyde (C=O)
~153.0	Furan (C2)
~147.0	Furan (C5)
~137.0	Vinyl (C $\beta$ )
~125.0	Vinyl (C $\alpha$ )
~118.0	Furan (C3)

| ~113.0 | Furan (C4) |

Protocol: NMR Sample Preparation and Acquisition (Generalized)

- Preparation: Accurately weigh ~10-20 mg of the **2-Furanacrolein** sample.
- Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient.
- Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function before Fourier transformation to obtain the spectrum.[9]

## Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapidly identifying the key functional groups present in the molecule.

Expertise & Causality: The absorption of infrared radiation excites specific molecular vibrations. The strong dipole of the carbonyl (C=O) bond results in a prominent, sharp absorption band.

The conjugation with the C=C double bond and the furan ring shifts this absorption to a slightly lower wavenumber compared to a saturated aldehyde.[10]

#### Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Functional Group
~3120-3150	C-H Stretch	Medium	Furan Ring
~2820, ~2720	C-H Stretch	Medium (often two bands)	Aldehyde (Fermi doublet)
~1660-1685	C=O Stretch	Strong, Sharp	Conjugated Aldehyde
~1610-1630	C=C Stretch	Medium-Strong	Alkene
~1560, ~1480	C=C Stretch	Medium	Furan Ring

| ~1015 | C-O-C Stretch | Strong | Furan Ring |

#### Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **2-Furanacrolein** sample directly onto the ATR crystal.
- Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm<sup>-1</sup>.
- Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

## Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, acting as a molecular fingerprint.

**Expertise & Causality:** In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion ( $M^{+}$ ) whose mass-to-charge ratio ( $m/z$ ) corresponds to the molecular weight. This high-energy ion then fragments in predictable ways, primarily at the weakest bonds or through stable neutral losses. For **2-Furanacrolein**, cleavage adjacent to the carbonyl group and furan ring is expected.[11]

#### Expected EI-MS Fragmentation

m/z	Ion Identity	Plausibility
122	$[C_7H_6O_2]^{+}$	Molecular Ion ( $M^{+}$ )
121	$[M-H]^{+}$	Loss of aldehydic H radical
93	$[M-CHO]^{+}$	Loss of formyl radical, characteristic of aldehydes
65	$[C_5H_5]^{+}$	Further fragmentation of the furan moiety

| 39 |  $[C_3H_3]^{+}$  | Common fragment from aromatic/heterocyclic rings |

#### Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Furanacrolein** (~100  $\mu$ g/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Injection: Inject 1  $\mu$ L of the solution into the GC inlet, typically set to 250 °C in split mode.
- Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m). A typical oven program would be: hold at 60 °C for 2 min, then ramp to 280 °C at 15 °C/min.
- Ionization: Use a standard EI source at 70 eV.
- Detection: Scan a mass range of  $m/z$  35-300.

- Analysis: Identify the peak corresponding to **2-Furanacrolein** by its retention time and compare the resulting mass spectrum to the expected pattern or a library standard.

## Reactivity, Stability, and Safe Handling

Understanding the compound's stability is crucial for accurate analysis and safe storage.

### Reactivity Profile:

- Peroxide Formation: Like many aldehydes and ethers, **2-Furanacrolein** can form explosive peroxides upon prolonged exposure to air and light.<sup>[8]</sup> Containers should be dated upon opening and tested for peroxides periodically.
- Polymerization: The  $\alpha,\beta$ -unsaturated system makes it susceptible to self-condensation or polymerization reactions, which can be catalyzed by acid.<sup>[4][8]</sup>
- Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (3-(2-Furyl)acrylic acid).<sup>[8]</sup>

### Storage and Handling:

- Storage: Store in a cool (2-8 °C), dry, well-ventilated place away from light and sources of ignition.<sup>[1][12]</sup> Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon).
- Handling: Use only in a chemical fume hood.<sup>[7]</sup> Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.<sup>[7]</sup> Avoid generating dust or aerosols.

Safety Hazards: **2-Furanacrolein** is classified as a hazardous substance.

- Health Hazards: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.<sup>[7]</sup> It is suspected of causing genetic defects and may cause cancer.
- Physical Hazards: It is a combustible solid and its vapors may form explosive mixtures with air.<sup>[8]</sup>

## Conclusion

The definitive identification of **2-Furanacrolein** (CAS 623-30-3) is achieved through a systematic and multi-faceted analytical approach. The combination of NMR for structural framework elucidation, IR for functional group confirmation, and MS for molecular weight and fragmentation analysis provides an irrefutable chemical identity. When coupled with chromatographic techniques like GC-MS, this workflow also allows for robust purity determination. Adherence to strict safety and handling protocols is essential when working with this reactive and hazardous compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and handle **2-Furanacrolein** in a scientific setting.

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